6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid
CAS No.:
Cat. No.: VC17222984
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid -](/images/structure/VC17222984.png)
Specification
Molecular Formula | C8H7N3O3 |
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Molecular Weight | 193.16 g/mol |
IUPAC Name | 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H7N3O3/c1-14-7-4-11-3-5(8(12)13)10-6(11)2-9-7/h2-4H,1H3,(H,12,13) |
Standard InChI Key | WHFYCSQHVJYXBW-UHFFFAOYSA-N |
Canonical SMILES | COC1=CN2C=C(N=C2C=N1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic system merging imidazole and pyrazine rings. The methoxy group (-OCH₃) at position 6 introduces electron-donating effects, potentially altering the molecule’s electronic distribution and solubility. The carboxylic acid (-COOH) at position 2 enhances polarity, facilitating hydrogen bonding with biological targets .
Table 1: Comparative Molecular Properties of Imidazopyrazine Derivatives
Spectroscopic and Computational Data
While experimental data for the methoxy derivative are absent, computational models predict key features:
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IR Spectroscopy: Strong absorption bands for C=O (∼1700 cm⁻¹) and O-H (∼2500–3300 cm⁻¹) groups.
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NMR: Expected singlet for the methoxy protons (δ 3.8–4.0 ppm) and downfield shifts for pyrazine ring protons due to electron-withdrawing effects .
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logP: Estimated at -0.45 (ACD/Labs), indicating moderate hydrophilicity due to the carboxylic acid.
Synthesis and Derivatization
Synthetic Routes
The synthesis of 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid likely parallels methods for analogous compounds:
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Condensation Reaction: Reacting 2-amino-5-methoxypyrazine with ethyl bromopyruvate in anhydrous ethanol under reflux.
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Hydrolysis: Alkaline hydrolysis of the intermediate ester (e.g., ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate) to yield the carboxylic acid .
Key Reaction
Challenges and Optimization
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Regioselectivity: Ensuring methoxy group incorporation at position 6 requires careful control of reaction conditions .
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Yield Improvement: Catalytic methods using palladium or copper could enhance efficiency, as seen in related imidazopyrazine syntheses .
Pharmacological Applications
Kinase Inhibition
Imidazopyrazine derivatives exhibit potent activity against phosphatidylinositol 3-kinase (PI3K), a target in oncology and inflammation . The methoxy group may enhance binding affinity to the ATP-binding pocket through hydrophobic interactions, while the carboxylic acid improves solubility for in vivo efficacy .
Table 2: Biological Activities of Selected Imidazopyrazine Analogs
Physicochemical and ADME Profiling
Solubility and Permeability
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Aqueous Solubility: Predicted 0.45 mg/mL at pH 7.4, superior to methyl and bromo derivatives due to ionizable -COOH.
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Caco-2 Permeability: Moderate (Papp = 12 × 10⁻⁶ cm/s), indicating potential for oral bioavailability .
Metabolic Stability
In vitro microsomal studies of analogs show:
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t₁/₂ (Human Liver Microsomes): ~45 minutes for methyl derivatives vs. ~60 minutes predicted for methoxy, due to reduced CYP450-mediated oxidation .
Future Directions
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